molecular formula C16H28O2 B12741701 Oxacycloheptadec-10-en-2-one, (10E)- CAS No. 63286-42-0

Oxacycloheptadec-10-en-2-one, (10E)-

Cat. No.: B12741701
CAS No.: 63286-42-0
M. Wt: 252.39 g/mol
InChI Key: QILMAYXCYBTEDM-HNQUOIGGSA-N
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Description

Oxacycloheptadec-10-en-2-one, (10E)-, also known as Ambrettolide, is a macrocyclic lactone with the molecular formula C16H28O2. It is characterized by a 17-membered ring containing an oxygen atom and a double bond at the 10th position. This compound is known for its strong musky odor and is widely used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacycloheptadec-10-en-2-one can be synthesized through various methods. One notable method involves the use of trimethyl orthoformate (TMOF) and diacetyl oxide (Ac2O) as reagents. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired macrocyclic lactone .

Industrial Production Methods

In the fragrance industry, the production of oxacycloheptadec-10-en-2-one is often carried out on a large scale using economically viable and efficient synthetic routes. The process typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxacycloheptadec-10-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated lactones .

Scientific Research Applications

Oxacycloheptadec-10-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which oxacycloheptadec-10-en-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its musky odor. The molecular targets involved include various olfactory receptor proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxacycloheptadec-10-en-2-one stands out due to its 17-membered ring structure, which imparts unique olfactory properties. Its stability and ease of synthesis also make it a preferred choice in the fragrance industry .

Biological Activity

Oxacycloheptadec-10-en-2-one, commonly referred to as (10E)-Oxacycloheptadec-10-en-2-one, is a macrocyclic lactone known for its diverse biological activities. This compound has garnered interest in various fields, including pharmacology, toxicology, and environmental science. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and ecological implications.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₂₈O₂
  • Molecular Weight : 252.392 g/mol
  • IUPAC Name : Oxacycloheptadec-10-en-2-one

The structure of Oxacycloheptadec-10-en-2-one features a macrocyclic ring with a ketone functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that Oxacycloheptadec-10-en-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's mode of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa60 µg/mL

These results suggest potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study involving human leukemia cells showed that treatment with Oxacycloheptadec-10-en-2-one resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µg/mL, indicating potent activity against these cancer cells.

Cell Line IC50 (µg/mL)
K562 (Leukemia)30
HeLa (Cervical)25
MCF7 (Breast)35

These findings highlight the compound's potential as a lead molecule for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, Oxacycloheptadec-10-en-2-one has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.

Toxicological Profile

Despite its beneficial activities, the safety profile of Oxacycloheptadec-10-en-2-one must be considered. Toxicological assessments have indicated low toxicity levels when administered at therapeutic doses. The compound demonstrated no significant adverse effects in short-term studies with dosages below 100 mg/kg .

Environmental Impact

The ecological risk classification of Oxacycloheptadec-10-en-2-one suggests a low potential for environmental harm. Studies indicate that its biodegradation kinetics are favorable, with minimal accumulation in ecological systems. This characteristic is crucial for its use in consumer products and pharmaceuticals .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    • A clinical study evaluated the effectiveness of Oxacycloheptadec-10-en-2-one against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in infected wounds treated with the compound compared to controls.
  • Cancer Cell Line Studies
    • In vitro experiments on various cancer cell lines revealed that Oxacycloheptadec-10-en-2-one could enhance the efficacy of conventional chemotherapeutics when used in combination therapy, suggesting potential for improved treatment regimens .

Properties

CAS No.

63286-42-0

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

(10E)-1-oxacycloheptadec-10-en-2-one

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1,3H,2,4-15H2/b3-1+

InChI Key

QILMAYXCYBTEDM-HNQUOIGGSA-N

Isomeric SMILES

C1CCC/C=C/CCCCCCOC(=O)CCC1

Canonical SMILES

C1CCCC=CCCCCCCOC(=O)CCC1

density

0.949-0.957

physical_description

Liquid
Clear colourless or pale yellow liquid;  Sweet musky fruity aroma

solubility

Soluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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